Aceclidine-d3 (hydrochloride)

Description

Contextualizing Aceclidine (B1665410) as a Muscarinic Acetylcholine (B1216132) Receptor Research Probe

Aceclidine is known as a parasympathomimetic agent, meaning it mimics the effects of the parasympathetic nervous system. nih.gov It functions as a muscarinic acetylcholine receptor agonist. smolecule.comncats.io These receptors are involved in a wide range of physiological processes.

Aceclidine's interaction with muscarinic receptors has made it a subject of research interest. Studies have investigated the binding of its enantiomers (mirror-image isomers) to different muscarinic receptor subtypes (M1-M5). drugbank.comresearchgate.net For instance, in studies using transfected Chinese hamster ovary cells, S-(+)-aceclidine showed a higher potency than R-(-)-aceclidine at M1, M3, and M5 subtypes. drugbank.comresearchgate.net There is a noted correlation between its binding affinity and its potency in stimulating muscle contractions in isolated tissues. researchgate.net

Rationale and Significance of Deuteration in Chemical Biology and Pharmacology

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a significant strategy in chemical biology and pharmacology. nih.gov This subtle modification can lead to substantial improvements in a drug's pharmacokinetic profile and safety. nih.gov

Role of Stable Isotopes in Mechanistic Studies

Stable isotopes like deuterium are crucial tools for delving into the mechanisms of biological and chemical processes. nih.govnih.govmusechem.com They are non-radioactive and can be detected using techniques like mass spectrometry. nih.govyoutube.com

Key applications of stable isotopes in mechanistic studies include:

Tracing Metabolic Pathways: Isotope-labeled compounds allow researchers to track the journey of a molecule through the body, identifying its metabolites. youtube.comacs.org

Investigating Enzyme Mechanisms: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, helps in determining the rate-limiting steps in enzymatic reactions, such as those mediated by cytochrome P450 enzymes. juniperpublishers.comcdnsciencepub.comresearchgate.net

Understanding Drug-Target Interactions: By selectively labeling parts of a molecule, scientists can trace how a drug binds to its receptor. musechem.com

Elucidating Toxicity Mechanisms: Stable isotopes can be used to understand how certain metabolites might lead to toxicity. acs.orgnih.gov For example, placing a deuterium atom at a strategic position in a drug molecule has been shown to mitigate renal toxicity in some cases. acs.org

Advantages of Deuteration for Pharmacokinetic Research Tools

The use of deuterated compounds offers several advantages in pharmacokinetic research, which studies how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). youtube.comnih.gov

| Advantage of Deuteration | Description | Impact on Pharmacokinetic Research |

| Improved Metabolic Stability | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown. juniperpublishers.comresearchgate.netunibestpharm.com | This can lead to a longer biological half-life, allowing for less frequent dosing in potential therapeutic applications. juniperpublishers.comresearchgate.net It also provides a more stable tool for studying metabolic pathways without rapid degradation. |

| Altered Metabolic Pathways ("Metabolic Shunting") | Deuteration can redirect metabolism away from pathways that produce toxic or undesirable metabolites. juniperpublishers.comcdnsciencepub.comnih.gov | This enhances the safety profile of a compound and allows researchers to study the primary compound's effects with less interference from its metabolites. researchgate.net |

| Enhanced Bioavailability | By reducing first-pass metabolism (metabolism in the liver before reaching systemic circulation), more of the active drug can reach its target. researchgate.net | This provides a more consistent and predictable concentration of the research tool in the system being studied. |

| Precise Quantification | Deuterated compounds serve as excellent internal standards in analytical techniques like mass spectrometry for accurate quantification of the non-deuterated drug. youtube.com | This allows for highly accurate and reproducible measurements in pharmacokinetic studies. |

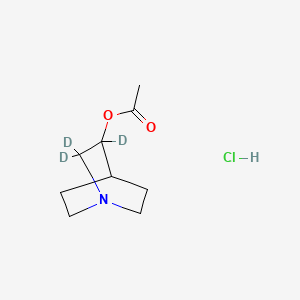

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

208.70 g/mol |

IUPAC Name |

(2,2,3-trideuterio-1-azabicyclo[2.2.2]octan-3-yl) acetate;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H/i6D2,9D; |

InChI Key |

LWWSARSTZGNKGV-PWTNGEROSA-N |

Isomeric SMILES |

[2H]C1(C(C2CCN1CC2)([2H])OC(=O)C)[2H].Cl |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Aceclidine D3 Hydrochloride

Chemical Synthesis Pathways for Deuterated Aceclidine (B1665410)

The chemical synthesis of Aceclidine-d3 is not extensively detailed in publicly available literature; however, a logical and established pathway can be constructed based on standard organic chemistry principles for esterification and isotopic labeling. The general approach involves the esterification of the precursor alcohol, 3-quinuclidinol (B22445), with a deuterated acetylating agent. The final product is then converted to its hydrochloride salt.

The primary pathway begins with the non-labeled bicyclic alcohol, 3-quinuclidinol (also known as 1-Azabicyclo[2.2.2]octan-3-ol). nih.gov This precursor is then reacted with a deuterated source for the acetyl group. Common and efficient reagents for this purpose include acetic anhydride-d6 ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl). sigmaaldrich.comcphi-online.com These deuterated reagents are commercially available with high isotopic enrichment.

The reaction is typically an acylation, where the hydroxyl group of 3-quinuclidinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. To facilitate the reaction and neutralize the acidic byproduct (acetic-d3 acid or hydrochloric acid), a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often used as a catalyst or solvent. google.comdcu.ie

A plausible reaction scheme is as follows:

Esterification: 3-Quinuclidinol is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, along with a base like triethylamine. Acetyl-d3 chloride, dissolved in the same solvent, is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, forming Aceclidine-d3.

Work-up and Purification: The reaction mixture is washed with water or a mild aqueous base to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried and the solvent evaporated to yield the crude Aceclidine-d3 free base. Purification is typically achieved through column chromatography or distillation.

Salt Formation: The purified Aceclidine-d3 free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added to precipitate the final product, Aceclidine-d3 hydrochloride, as a stable, crystalline solid.

Interactive Table: Plausible Synthesis Reaction Components

| Role | Compound Name | Chemical Formula | Rationale for Use |

|---|---|---|---|

| Precursor | 3-Quinuclidinol | C₇H₁₃NO | Provides the core quinuclidine (B89598) alcohol structure. nih.gov |

| Deuterating Reagent | Acetyl-d3 chloride | C₂D₃ClO | Provides the deuterated acetyl group for ester formation. cphi-online.com |

| Alternative Deuterating Reagent | Acetic anhydride-d6 | C₄D₆O₃ | An alternative, less reactive source for the deuterated acetyl group. sigmaaldrich.com |

| Base/Catalyst | Triethylamine | (C₂H₅)₃N | Acts as an HCl scavenger to drive the reaction to completion. dcu.ie |

| Acid for Salt Formation | Hydrogen Chloride | HCl | Converts the final tertiary amine into its stable hydrochloride salt. |

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The primary strategy for achieving site-specific deuterium incorporation in Aceclidine-d3 is reagent-based. The deuterium atoms are introduced into the molecule at a specific location—the acetyl methyl group—by using a starting material that is already selectively labeled.

In this synthesis, the non-deuterated precursor, 3-quinuclidinol, contains no deuterium. The three deuterium atoms are introduced exclusively from the deuterated acetylating agent, such as acetyl-d3 chloride (CD₃COCl). This method ensures that the deuterium labeling is confined to the desired position, resulting in the structure 1-azabicyclo[2.2.2]octan-3-yl acetate-d3. This approach prevents isotopic scrambling, where deuterium atoms could potentially exchange with hydrogen atoms at other positions on the quinuclidine ring, which might occur under harsh reaction conditions or with different synthetic strategies. masterorganicchemistry.comtib.eu Using a pre-labeled, reactive reagent under mild conditions is a highly effective and common tactic for the site-specific synthesis of isotopically labeled pharmaceutical compounds and internal standards. dtic.mil

Advanced Spectroscopic Characterization Techniques for Isotopic Purity and Labeling Position

To confirm the successful synthesis, isotopic purity, and precise location of the deuterium atoms in Aceclidine-d3 (hydrochloride), a combination of advanced spectroscopic techniques is employed. americanelements.com The most critical of these are Mass Spectrometry and Deuterium Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the mass shift corresponding to the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound. Aceclidine-d3 should exhibit a molecular ion peak ([M]+ or the protonated molecule [M+H]+) that is three mass units (m/z) higher than its non-deuterated counterpart, Aceclidine. This mass difference confirms that three hydrogen atoms have been successfully replaced by three deuterium atoms. The technique is also used to assess isotopic purity by quantifying the relative abundance of the d3-species compared to any d0, d1, or d2 contaminants. oapi.int

Interactive Table: Expected Spectroscopic Data for Aceclidine-d3

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ at m/z = 173.1 | Confirms successful incorporation of three deuterium atoms (unlabeled Aceclidine [M+H]⁺ = 170.1). |

| Proton NMR (¹H NMR) | Absence of a singlet peak at ~2.0 ppm. | Confirms replacement of the acetyl protons with deuterium. |

| Deuterium NMR (²H NMR) | A single resonance at ~2.0 ppm. | Directly confirms the position of the deuterium label on the acetyl group. google.comdcu.ie |

| Carbon-13 NMR (¹³C NMR) | The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet due to C-D coupling. | Provides additional confirmation of the label's position. |

In Vitro Pharmacological Studies

Aceclidine is a muscarinic cholinergic receptor agonist that interacts with all five subtypes (M1-M5). drugbank.com Its binding characteristics and selectivity have been determined through various in vitro assays.

Radioligand binding assays are a standard and robust method for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. revvity.com The affinity of a test compound, such as Aceclidine-d3 (hydrochloride), is typically determined through competitive binding experiments. nih.gov

In this format, a fixed concentration of a high-affinity radioligand is incubated with a preparation of cells or membranes expressing the target receptor, along with varying concentrations of the unlabeled test compound. giffordbioscience.comoncodesign-services.com The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined, which is the concentration required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.com From the IC50 value, the equilibrium dissociation constant (Ki), a measure of binding affinity, can be calculated. giffordbioscience.com

Commonly used radioligands for muscarinic receptor binding studies include tritiated ([³H]) antagonists like [³H]-Quinuclidinyl benzilate ([³H]-QNB). nih.govnih.gov The general procedure involves:

Preparation : Homogenates of tissues or cultured cells expressing the muscarinic receptor subtypes are prepared. giffordbioscience.com

Incubation : The membrane or cell preparation is incubated with the radioligand and the competing unlabeled compound until binding reaches equilibrium. giffordbioscience.comgiffordbioscience.com

Separation : Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. giffordbioscience.comgiffordbioscience.com

Quantification : The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter. giffordbioscience.com

Data Analysis : The data are analyzed using non-linear curve fitting to determine IC50 and subsequently Ki values. nih.govgiffordbioscience.com

Studies on the enantiomers of aceclidine in Chinese hamster ovary (CHO) cells transfected with human M1 through M5 receptor subtypes have provided detailed insights into its binding profile. Aceclidine demonstrates activity at all five muscarinic receptor subtypes. nih.govdrugbank.com While specific Ki values for aceclidine across all five subtypes are not consistently reported in a single study, its functional potency varies between the subtypes.

In functional assays, S-(+)-aceclidine is generally more potent than R-(-)-aceclidine. nih.govdrugbank.com For the M1, M3, and M5 receptor subtypes, the potency of S-(+)-aceclidine is approximately 2- to 4-fold greater than that of R-(-)-aceclidine in stimulating phosphoinositide hydrolysis. nih.govdrugbank.comresearchgate.net Similarly, for the M2 and M4 subtypes, S-(+)-aceclidine is about 3.5-fold more potent at inhibiting forskolin-stimulated cyclic AMP accumulation. nih.govdrugbank.comresearchgate.net

Analysis of [³H]-QNB binding in rabbit iris muscle, a tissue rich in muscarinic receptors, showed that aceclidine binds to both high- and low-affinity forms of the muscarinic receptor. nih.gov This is in contrast to another muscarinic agonist, pilocarpine (B147212), which was found to bind to only one affinity state. nih.gov A strong correlation has been observed between the high-affinity dissociation constant (KH) for binding and the muscarinic potency of aceclidine in isolated guinea pig ileum. nih.govresearchgate.net

Table 1: Relative Functional Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes Data derived from functional assays measuring signal transduction.

| Receptor Subtype | Second Messenger Pathway | Potency Ratio (S-(+)-aceclidine vs. R-(-)-aceclidine) |

| M1 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

| M2 | cAMP Inhibition | ~3.5-fold greater |

| M3 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

| M4 | cAMP Inhibition | ~3.5-fold greater |

| M5 | Phosphoinositide Hydrolysis | ~2- to 4-fold greater |

The binding of an agonist like Aceclidine-d3 (hydrochloride) to a muscarinic receptor initiates a cascade of intracellular events, leading to a physiological response.

All five muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors (GPCRs). nih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to activate a specific heterotrimeric G-protein. The G-protein family is categorized based on the alpha (α) subunit. nih.gov

Muscarinic receptors couple to two main types of G-proteins:

M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family. nih.gov

M2 and M4 receptors primarily couple to G-proteins of the Gi/o family. nih.gov

Activation of the GPCR promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov This causes the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins. nih.gov

The specific G-protein activated by the receptor subtype dictates the subsequent intracellular signaling cascade.

Gq/11 Pathway (M1, M3, M5): Activation of Gq/11 proteins stimulates the effector enzyme phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a key signal for many cellular responses, such as smooth muscle contraction and glandular secretion. nih.govnih.gov DAG, in turn, activates protein kinase C (PKC). nih.gov Studies in CHO cells confirm that aceclidine stimulates phosphoinositide hydrolysis via M1, M3, and M5 receptors. nih.govresearchgate.net

Gi/o Pathway (M2, M4): Activation of Gi/o proteins leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This action reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.gov A decrease in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Additionally, the Gβγ subunits released from Gi/o proteins can directly modulate ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and inhibitory effects, such as slowing the heart rate. nih.gov Functional studies have shown that aceclidine inhibits adenylyl cyclase activity in cells transfected with M2 and M4 receptors. nih.govdrugbank.com

Table 2: Summary of Aceclidine-d3 (hydrochloride) Signal Transduction Pathways

| Receptor Subtype | Coupled G-Protein | Primary Effector | Second Messengers | Key Cellular Outcome |

| M1, M3, M5 | Gq/11 | Phospholipase C (PLC) | IP3, DAG | ↑ Intracellular Ca²⁺, PKC activation |

| M2, M4 | Gi/o | Adenylyl Cyclase | ↓ cAMP | PKA inhibition, Ion channel modulation |

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues are critical for characterizing the pharmacological activity of a compound at a tissue and receptor level. These ex vivo experiments provide quantitative measures of a substance's potency and efficacy in eliciting a physiological response, such as muscle contraction.

The guinea pig ileum preparation is a classic and widely used model for studying the effects of muscarinic agonists on smooth muscle contraction. nih.govresearchgate.net In this assay, a segment of the ileum is suspended in an organ bath, and changes in muscle tension are measured in response to the application of contractile agents. nih.gov Agonists acting on muscarinic receptors, which are prevalent in the smooth muscle of the guinea pig intestine, induce a dose-dependent contraction. nih.gov

While specific functional data for Aceclidine-d3 (hydrochloride) in the guinea pig ileum preparation is not extensively detailed, this model is fundamental for characterizing cholinomimetic agents. Such studies would typically determine the potency (EC50) and maximal contractile response, providing insight into the compound's activity on visceral smooth muscle. The primary pharmacological activity of Aceclidine-d3 is expected to mirror that of its non-deuterated counterpart, Aceclidine, which is a known muscarinic receptor agonist. caymanchem.com

Investigations in isolated human and animal ocular tissues have been pivotal in defining the unique pharmacological profile of aceclidine. Aceclidine is a muscarinic receptor agonist that induces the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction). caymanchem.comlenz-tx.com A key characteristic of aceclidine is its functional selectivity for the iris sphincter muscle over the ciliary muscle. crstoday.comcrstodayeurope.compresbyopiaphysician.com

Cholinergic stimulation of the ciliary muscle can cause an accommodative spasm and an undesirable myopic shift in vision. crstoday.comcrstodayeurope.com Aceclidine demonstrates a significant separation in the concentrations required to affect the iris sphincter versus the ciliary muscle. crstoday.comcrstodayeurope.com Research based on human donor eyes has shown that aceclidine affects the ciliary muscle only at concentrations 22 to 28 times higher than those required to achieve miosis. crstoday.comcrstodayeurope.com This pupil-selective mechanism is a distinct advantage over less selective miotics like pilocarpine and carbachol (B1668302), which affect the ciliary muscle at concentrations very close to those that cause miosis. crstoday.comcrstodayeurope.comescrs.org

This selectivity is quantified by comparing the drug concentrations required to achieve a 50% maximum muscle response (EC50) for each tissue. crstoday.comcrstodayeurope.com The deuteration in Aceclidine-d3 (hydrochloride) is not expected to alter this fundamental receptor-level activity, so its functional profile in ocular tissues should be consistent with that of aceclidine.

| Compound | Target Muscle | EC50 (Concentration for 50% Max Response) | Selectivity Ratio (Ciliary Muscle EC50 / Iris Sphincter EC50) |

|---|---|---|---|

| Aceclidine | Iris Sphincter | Lower Concentration | ~22-28x |

| Aceclidine | Ciliary Muscle | Higher Concentration | |

| Pilocarpine | Iris Sphincter | Similar Concentration | ~1.5x |

| Pilocarpine | Ciliary Muscle | Similar Concentration | |

| Carbachol | Iris Sphincter | Similar Concentration | ~5x |

| Carbachol | Ciliary Muscle | Similar Concentration |

In Vivo Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. ijrpc.comnih.gov These studies bridge the gap between in vitro experiments and human clinical trials, providing critical data on how a drug behaves within a complex biological system. researchgate.net

Animal models are crucial for studying the absorption of drug candidates following administration. ijrpc.com These in vivo studies provide insights into the rate and extent to which a drug enters systemic circulation. researchgate.net The selection of an appropriate animal model is based on similarities to human physiological and biochemical parameters that govern drug absorption. nih.gov While specific in vivo absorption data for Aceclidine-d3 (hydrochloride) in animal models is not detailed in the available literature, such studies would be necessary to characterize its bioavailability and time to reach peak plasma concentration.

Following absorption, a drug distributes throughout the body via the circulatory system. Animal models are used to investigate these distribution patterns and determine the disposition of the compound in various tissues. ijrpc.com These studies help to identify target organ exposure as well as potential accumulation in off-target tissues. Understanding tissue disposition is a key component of preclinical evaluation. researchgate.net Specific data on the tissue distribution of Aceclidine-d3 (hydrochloride) in animal models have not been detailed.

The development of Aceclidine-d3 (hydrochloride) involves the strategic replacement of three hydrogen atoms with their heavier isotope, deuterium. This process, known as deuteration, is intended to influence the drug's metabolic profile through the kinetic isotope effect (KIE). medchemexpress.comnih.gov

The KIE is a phenomenon where the rate of a chemical reaction is slowed when a heavier isotope is substituted for a lighter one at a bond that is broken during the reaction's rate-limiting step. nih.govdntb.gov.ua In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond. nih.gov Replacing a hydrogen atom with a deuterium atom at a site of metabolism creates a stronger carbon-deuterium (C-D) bond. This can make the bond more difficult for metabolic enzymes to break, thereby slowing the rate of biotransformation. medchemexpress.commedchemexpress.com

The potential benefits of this metabolic slowdown include:

An extended plasma half-life.

Increased drug exposure.

Reduced formation of specific metabolites.

Deuteration has gained significant attention in drug development for its potential to favorably alter the pharmacokinetic properties of pharmaceuticals. medchemexpress.commedchemexpress.com While the theoretical basis for deuterating aceclidine is to improve its metabolic stability, specific studies quantifying the isotope effect on its biotransformation and detailing its complete metabolic pathways are required for a full characterization. nih.gov

Preclinical Pharmacological Characterization of Aceclidine D3 Hydrochloride

Excretion Profiles and Routes

Detailed preclinical research findings and specific data tables regarding the excretion profiles and routes of Aceclidine-d3 (hydrochloride) are not available in the public domain. Comprehensive studies outlining the elimination pathways, whether through renal, biliary, or other routes, and the quantification of the compound or its metabolites in excreta such as urine and feces, have not been published.

Aceclidine-d3 (hydrochloride) is a deuterated analog of Aceclidine (B1665410). While deuteration can potentially alter the pharmacokinetic and metabolic profile of a drug, leading to changes in its excretion, specific preclinical data to confirm and quantify these effects for Aceclidine-d3 (hydrochloride) are absent from the scientific literature. General principles of drug excretion involve processes of metabolism to more water-soluble compounds and subsequent elimination via the kidneys in urine or through the liver into bile and then feces. However, without specific studies on Aceclidine or its deuterated form, any discussion of its excretion profile would be speculative.

Further preclinical studies are required to elucidate the primary and secondary routes of elimination for Aceclidine-d3 (hydrochloride), to identify and quantify its metabolites in various biological matrices, and to construct a comprehensive excretion balance sheet. Such data are crucial for a complete understanding of its pharmacological and toxicological profile.

Molecular Mechanisms of Action and Structure Activity Relationships

Detailed Molecular Interactions with Muscarinic Acetylcholine (B1216132) Receptors

Aceclidine (B1665410) is a non-selective muscarinic acetylcholine receptor agonist that interacts with all five subtypes (M1-M5). drugbank.com These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological functions. patsnap.com The interaction of aceclidine with these receptors occurs at the orthosteric binding site, the same site where the endogenous ligand, acetylcholine, binds. rsc.org This binding site is located within a pocket formed by several transmembrane (TM) domains of the receptor. rsc.org

Site-directed mutagenesis studies on muscarinic receptors have identified key hydrophilic amino acid residues in TM domains III, V, VI, and VII that form the acetylcholine binding domain. nih.gov For the M1 receptor, the orthosteric binding site includes a centrally located amine pocket and extends into a main and minor pocket. rsc.org Key residues involved in ligand binding across muscarinic subtypes include a critical aspartate residue in TM-III which forms an ionic bond with the protonated nitrogen atom of the agonist, a characteristic feature for muscarinic agonists like aceclidine. rsc.org

The activation of muscarinic receptors by aceclidine leads to different downstream signaling cascades depending on the receptor subtype. researchgate.net

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. rsc.org Upon agonist binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com This leads to an increase in intracellular calcium and subsequent physiological responses, such as smooth muscle contraction and glandular secretion. patsnap.com Studies measuring phosphoinositide (PI) hydrolysis show that aceclidine is an effective agonist at these receptors. researchgate.netacs.org

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. rsc.org Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.netnih.gov This can mediate inhibitory effects, such as slowing the heart rate.

The pharmacological activity of aceclidine is stereoselective. The S-(+)-enantiomer is generally more potent and efficacious than the R-(-)-enantiomer across all receptor subtypes. researchgate.net For instance, in cells transfected with M1, M3, and M5 receptors, the potency of S-(+)-aceclidine was 2- to 4-fold greater than that of R-(-)-aceclidine. researchgate.net At M2 and M4 receptors, the potency of the S-(+)-isomer was approximately 3.5-fold greater. researchgate.net

Potency and Efficacy of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Data compiled from studies on transfected Chinese hamster ovary cells. Potency is expressed as pEC50 (the negative log of the molar concentration producing 50% of the maximal response), and efficacy is relative to a standard agonist like carbachol (B1668302) or expressed as the maximal response of the R-(-)-isomer relative to the S-(+)-isomer.

| Receptor Subtype | Signaling Pathway | S-(+)-Aceclidine Potency (pEC50) | R-(-)-Aceclidine Potency (pEC50) | Relative Efficacy (R- vs S-isomer) | Reference |

|---|---|---|---|---|---|

| M1 | Phosphoinositide Hydrolysis | ~2-4x higher than R-isomer | Data not specified | 44-64% of S-isomer | researchgate.net |

| M2 | cAMP Inhibition | ~3.5x higher than R-isomer | Data not specified | Same as S-isomer | researchgate.net |

| M3 | Phosphoinositide Hydrolysis | ~2-4x higher than R-isomer | Data not specified | 44-64% of S-isomer | researchgate.net |

| M4 | cAMP Inhibition | ~3.5x higher than R-isomer | Data not specified | 86% of S-isomer | researchgate.net |

| M5 | Phosphoinositide Hydrolysis | ~2-4x higher than R-isomer | Data not specified | 44-64% of S-isomer | researchgate.net |

Role of Deuteration in Elucidating Reaction and Metabolic Mechanisms (Kinetic Isotope Effects)

Deuteration, the replacement of a hydrogen atom (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a critical tool in medicinal chemistry for investigating reaction mechanisms and metabolic pathways. juniperpublishers.com This is primarily due to the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org

The scientific basis for the KIE lies in the principles of quantum mechanics and vibrational energy. wikipedia.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed more slowly if hydrogen is replaced by deuterium. wikipedia.orglibretexts.org This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). libretexts.org

In the context of Aceclidine-d3, where three hydrogen atoms in the acetyl methyl group are replaced with deuterium, this modification serves several key purposes in mechanistic studies:

Identifying Metabolic Soft Spots: The ester group of aceclidine is susceptible to hydrolysis by esterase enzymes. Furthermore, the acetyl methyl group can be a site for oxidative metabolism by cytochrome P450 (CYP450) enzymes. juniperpublishers.com By comparing the metabolic profile of aceclidine with that of Aceclidine-d3, researchers can determine the extent to which the acetyl group is involved in metabolic degradation. If the metabolism of Aceclidine-d3 is significantly slower than that of aceclidine, it provides strong evidence that cleavage of a C-H bond on the acetyl group is a key rate-limiting step in its metabolic pathway. juniperpublishers.com

Altering Metabolic Pathways: Deuteration at a primary site of metabolism can slow down that specific pathway, potentially redirecting the metabolism towards alternative routes. juniperpublishers.comresearchgate.net This phenomenon, known as "metabolic switching," can be studied by analyzing the different types and quantities of metabolites formed from the deuterated versus the non-deuterated compound. researchgate.net

Enhancing Metabolic Stability: Substitution with heavier isotopes like deuterium can confer certain therapeutic advantages due to greater metabolic stability. google.com A slower rate of metabolism can lead to an increased in vivo half-life and prolonged duration of action. juniperpublishers.comgoogle.com While the primary use of Aceclidine-d3 is as a research tool and internal standard, the KIE principles it demonstrates are exploited in drug development to create more stable and effective medicines. wikipedia.org

The magnitude of the KIE provides valuable information. A large primary KIE (typically kH/kD > 2) strongly suggests that the C-H bond is broken during the rate-determining step of the reaction. osti.gov Smaller, secondary KIEs can also be observed when the isotopic substitution is at a position adjacent to the reacting bond, providing further details about the transition state of the reaction. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Aceclidine and its Deuterated Analogs

Structure-Activity Relationship (SAR) studies are fundamental to drug design, seeking to understand how the chemical structure of a compound relates to its biological activity. pharmacyconcepts.innih.gov For aceclidine and its analogs, SAR studies have focused on modifying its key structural components—the quinuclidine (B89598) ring and the acetyl ester group—to enhance potency, selectivity, and metabolic stability. acs.org

The Quinuclidine Moiety: The rigid, bicyclic quinuclidine ring is a critical pharmacophore. It correctly orients the tertiary amine nitrogen, which is protonated at physiological pH, for the essential ionic interaction with the aspartate residue in the muscarinic receptor binding pocket. rsc.orgacs.org

The Ester Group: The acetyl ester group is also crucial for agonist activity. However, it is a point of metabolic vulnerability and contributes to the compound's instability. acs.orggoogle.com A significant body of research has been dedicated to replacing this group with more stable bioisosteres. One of the most successful replacements has been the 1,2,5-thiadiazole (B1195012) ring. acs.orgresearchgate.netacs.org

SAR studies on 1,2,5-thiadiazole analogues of aceclidine have yielded several key insights:

Replacing the acetyl group of aceclidine with a substituted 1,2,5-thiadiazole ring can produce potent M1 muscarinic agonists. acs.org

The substituent on the 1,2,5-thiadiazole ring is critical for activity. Optimal M1 agonist potency was achieved with butyloxy or butylthio groups. acs.org

These studies support the hypothesis that the oxygen or sulfur atom in the substituent on the thiadiazole ring participates in the activation of the M1 receptor, mimicking the role of the ester carbonyl oxygen in aceclidine. acs.org

The data suggest that activation of the M1 receptor is very sterically demanding. acs.org

Role of Deuteration in SAR: The introduction of deuterium to form Aceclidine-d3 is a subtle structural modification. Because deuterium is nearly identical to hydrogen in terms of size and electronic properties, its substitution is not expected to significantly alter the binding affinity (the "fit") of the molecule to the muscarinic receptor. However, as discussed under KIE, it significantly alters the "Activity" component of SAR by modifying the rate of metabolism. juniperpublishers.com Therefore, in the context of SAR, deuteration serves as a specific modification to enhance metabolic stability without perturbing the pharmacophore responsible for receptor binding and activation. google.com

SAR of 1,2,5-Thiadiazole Analogs of Aceclidine at M1 Receptors

Illustrative data showing how modifications to the aceclidine scaffold influence M1 receptor affinity and agonist efficacy (stimulation of phosphoinositide hydrolysis).

| Compound | Modification from Aceclidine | M1 Receptor Affinity (Ki, nM) | M1 Agonist Efficacy (% of Aceclidine) | Reference |

|---|---|---|---|---|

| Aceclidine | Reference Compound | 140 | 100% | acs.org |

| 17d (Butyloxy-thiadiazole analog) | Acetyl group replaced with 3-(butyloxy)-1,2,5-thiadiazole | 14 | 102% | acs.org |

| 18c (Propylthio-thiadiazole analog) | Acetyl group replaced with 3-(propylthio)-1,2,5-thiadiazole | 27 | 128% | acs.org |

| 11a (Butyloxy-thiadiazole analog of acetylcholine) | Similar to 17d but with a less rigid ethylamine (B1201723) side chain | 32 | <10% | acs.org |

Rational Design Principles for Muscarinic Agonists Based on Aceclidine Research

Research on aceclidine and its analogs has been instrumental in establishing key principles for the rational design of new, improved muscarinic agonists, particularly those targeting the M1 subtype for neurodegenerative disorders. acs.orgnih.gov

Bioisosteric Replacement of the Ester Group: A primary lesson from aceclidine research is the need to replace the metabolically labile ester linkage. acs.orggoogle.com The successful development of 1,2,5-thiadiazole analogs (such as xanomeline) demonstrated that heterocyclic systems can serve as effective, stable bioisosteres for the ester group, maintaining or even improving agonist activity and conferring subtype selectivity. acs.orgresearchgate.net This principle involves designing molecules that retain the key hydrogen-bonding features of the ester carbonyl but are resistant to hydrolysis.

Exploiting Subtype-Selective Pharmacophores: SAR studies on aceclidine analogs have helped to map the M1 pharmacophore, revealing that the receptor's activation is sterically demanding. acs.org This knowledge allows for the design of agonists that fit optimally into the binding pocket of a specific subtype (e.g., M1) but not others, thereby improving selectivity and reducing side effects associated with broad-spectrum muscarinic activation.

Design of Bipharmacophoric/Bitopic Ligands: A more advanced design strategy involves creating hybrid molecules that target both the orthosteric binding site and a separate allosteric site on the receptor. mdpi.comnih.gov The orthosteric component can be based on the aceclidine scaffold or one of its improved analogs. nih.gov This component is then connected via a linker to an allosteric modulator. nih.govresearchgate.net This approach offers fine-tuned control over receptor signaling, allowing for the design of partial agonists with graded efficacy. nih.govresearchgate.net The length and composition of the linker are critical variables that control the ligand's ability to bridge both sites and activate the receptor. nih.gov

Incorporation of Metabolic Stability: The principle demonstrated by Aceclidine-d3—enhancing metabolic stability through deuteration without affecting receptor affinity—is a key consideration in modern drug design. juniperpublishers.comgoogle.com While replacing entire functional groups (like the ester) is a major strategy, site-specific deuteration of identified metabolic "soft spots" represents a more subtle approach to optimize a drug candidate's pharmacokinetic profile, increasing its half-life and therapeutic window. juniperpublishers.comgoogle.com

These principles, derived from foundational research on agonists like aceclidine, have guided the evolution of muscarinic drug discovery from simple acetylcholine mimics to highly sophisticated, selective, and stable drug candidates. pharmacyconcepts.in

Analytical Methodologies and Applications of Aceclidine D3 Hydrochloride As a Research Tool

Development and Validation of Bioanalytical Methods for Quantification

The precise and accurate quantification of aceclidine (B1665410) in complex biological matrices such as plasma, blood, and tissue homogenates is fundamental for preclinical research. The development of robust bioanalytical methods is a prerequisite for understanding its behavior in biological systems. Method validation is performed according to established regulatory guidelines, ensuring the reliability of the generated data. Key validation parameters typically assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and matrix effect. The use of a stable isotope-labeled internal standard, specifically Aceclidine-d3 (hydrochloride), is central to achieving the high degree of accuracy and precision required in these assays.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like aceclidine in biological samples due to its superior sensitivity, selectivity, and speed. A typical method involves several key steps:

Sample Preparation: Biological samples are first processed to extract the analyte and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Aceclidine-d3 (hydrochloride) is added to the samples at the very beginning of this process.

Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution of an aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic mobile phase (e.g., acetonitrile or methanol). The chromatographic conditions are optimized to separate aceclidine from endogenous matrix components and ensure a sharp, symmetrical peak shape.

Mass Spectrometric Detection: The column eluent is directed into the ion source of a tandem mass spectrometer, most commonly using electrospray ionization (ESI) in the positive ion mode, as aceclidine contains a tertiary amine that is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor specific precursor-to-product ion transitions for both aceclidine and its internal standard, Aceclidine-d3. This highly selective technique filters out background noise, allowing for sensitive and specific quantification even at low concentrations.

Table 1: Example LC-MS/MS Parameters for Aceclidine Quantification

| Parameter | Condition / Setting |

| LC System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 3 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Aceclidine: m/z 170.2 → 110.1 (Precursor [M+H]⁺ → Product) |

| MRM Transition (IS) | Aceclidine-d3: m/z 173.2 → 110.1 (Precursor [M+H]⁺ → Product) |

| Scan Time | 100 ms |

The use of Aceclidine-d3 (hydrochloride) as a Stable Isotope-labeled Internal Standard (SIIS) is critical for mitigating variability and ensuring the highest quality of quantitative data. An SIIS is considered the ideal internal standard in mass spectrometry-based bioanalysis.

Aceclidine-d3 is structurally identical to aceclidine, except that three hydrogen atoms have been replaced with their heavy isotope, deuterium (B1214612). This substitution results in a mass increase of 3 Daltons. The key advantages conferred by using Aceclidine-d3 as an SIIS are:

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a significant challenge in bioanalysis. Because Aceclidine-d3 has virtually identical physicochemical properties to aceclidine, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

Compensation for Sample Preparation Variability: Any loss of analyte during the multi-step sample preparation (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIIS. The final analyte/IS ratio remains constant, correcting for inconsistencies in sample handling and recovery.

Identical Chromatographic and Ionization Behavior: Aceclidine-d3 and aceclidine exhibit nearly identical retention times and ionization efficiencies. This ensures that they are analyzed under the same conditions at the same time, providing the most accurate basis for comparison and quantification.

The +3 mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the SIIS without cross-talk or interference.

Application in Quantitative Drug Metabolism and Pharmacokinetic (DMPK) Studies

Once a validated LC-MS/MS method is established, it becomes a powerful tool for conducting Drug Metabolism and Pharmacokinetic (DMPK) studies in research settings. These studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

In a typical preclinical pharmacokinetic study, a compound is administered to an animal model, and blood samples are collected at various time points. Using the bioanalytical method described above, the concentration of aceclidine in each plasma sample is accurately determined. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters. Aceclidine-d3 (hydrochloride) is indispensable in this workflow, as the accuracy of each measured concentration point directly depends on the robust performance of the SIIS.

Table 2: Example Pharmacokinetic Parameters for Aceclidine in Rat Plasma Determined via LC-MS/MS with Aceclidine-d3 as IS

| PK Parameter | Symbol | Example Value | Unit | Description |

| Maximum Plasma Concentration | Cmax | 450 | ng/mL | The highest concentration of the compound observed in the plasma. |

| Time to Maximum Plasma Concentration | Tmax | 0.5 | h | The time at which Cmax is reached. |

| Area Under the Concentration-Time Curve | AUC₀-t | 980 | ng·h/mL | The total exposure to the compound over the measured time interval. |

| Terminal Elimination Half-Life | t₁/₂ | 2.1 | h | The time required for the plasma concentration to decrease by half. |

| Apparent Volume of Distribution | Vd/F | 5.2 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Apparent Total Clearance | CL/F | 1.7 | L/h/kg | The volume of plasma cleared of the compound per unit time. |

Note: The values presented are hypothetical for illustrative purposes only.

Use in Isotopic Tracing and Metabolic Flux Analysis

Beyond its role as an internal standard, Aceclidine-d3 can serve as a tracer in advanced metabolic studies. In this application, the deuterated compound itself is administered to a biological system (in vitro or in vivo) to investigate its metabolic fate.

When Aceclidine-d3 is metabolized, the deuterium label can be tracked through subsequent biotransformations using high-resolution mass spectrometry (HRMS). This approach allows researchers to:

Identify Metabolites: By searching for mass signals corresponding to potential metabolites that retain the d3-label, new metabolic pathways can be elucidated. The characteristic mass shift helps distinguish drug-derived metabolites from the vast background of endogenous molecules.

Confirm Metabolic Pathways: The presence or absence of the deuterium label in a metabolite can provide structural information. For instance, if the deuterium atoms are on the acetyl group and a deacetylated metabolite is found without the label, it confirms hydrolysis as a metabolic route.

Analyze Metabolic Flux: In more complex experiments, the rate of appearance of d3-labeled metabolites can be measured relative to the disappearance of the parent d3-compound. This provides quantitative insights into the kinetics of different metabolic pathways, a concept known as metabolic flux analysis. This helps determine which metabolic routes are primary versus minor.

This isotopic tracing technique provides a definitive way to map the biotransformation of aceclidine, offering a level of clarity that is difficult to achieve with non-labeled compounds alone.

Future Directions and Emerging Research Opportunities

Exploration of Novel Aceclidine-d3 (hydrochloride) Derivatives for Specific Research Probes

The development of novel derivatives of Aceclidine-d3 (hydrochloride) presents a significant opportunity for creating highly specific research probes. By strategically modifying the Aceclidine-d3 scaffold, researchers can design molecules with tailored affinities for different muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). nih.govguidetopharmacology.orgfrontiersin.org These subtypes are implicated in a wide range of physiological processes and diseases, from cognitive function to smooth muscle control. nih.govfrontiersin.orgresearchgate.net

The synthesis of deuterated analogs, a process that involves replacing carbon-hydrogen bonds with more stable carbon-deuterium bonds, can improve the pharmacokinetic properties of drugs. osaka-u.ac.jpnih.gov This approach has been successfully used to create approved "heavy drugs" and can be applied to develop novel deuterated reagents for synthesizing complex drug skeletons. osaka-u.ac.jp The creation of fluorescently-labeled derivatives is another promising direction, enabling the visualization of receptor binding and internalization in living cells. Such probes are invaluable for studying receptor trafficking and dynamics, offering insights that are not achievable with traditional radioligand binding assays alone.

Advanced Computational Modeling and Simulation of Deuterated Compound Behavior

Advanced computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the behavior of deuterated compounds like Aceclidine-d3 (hydrochloride) at an atomic level. biotech-spain.comnih.govmdpi.com These in silico techniques allow researchers to simulate the dynamic interactions between a ligand and its receptor, providing insights into binding affinities, conformational changes, and the influence of deuteration on these processes. nih.govbiorxiv.org

MD simulations can be particularly useful in:

Predicting Binding Modes: Determining how Aceclidine-d3 and its derivatives bind to different mAChR subtypes. nih.gov

Understanding Allosteric Modulation: Investigating how these compounds might interact with allosteric sites on the receptor to modulate the binding of the natural ligand, acetylcholine. nih.gov

Simulating Drug Efficacy: By modeling the conformational changes a receptor undergoes upon ligand binding, researchers can gain insights into whether a compound will act as an agonist, antagonist, or biased agonist. core.ac.uk

Rational Drug Design: Guiding the synthesis of new derivatives with improved selectivity and efficacy by predicting the effects of structural modifications. nih.gov

Recent advancements in computational methods, such as accelerated molecular dynamics (aMD), can significantly speed up these simulations, making it possible to observe complex events like ligand binding on a more accessible timescale. core.ac.uk

Integration of Aceclidine-d3 (hydrochloride) in Systems Pharmacology Approaches

Systems pharmacology offers a holistic framework for understanding the complex interactions between drugs, biological systems, and diseases. nih.govnih.govmdpi.com Integrating Aceclidine-d3 (hydrochloride) into systems pharmacology models can provide a more comprehensive understanding of its effects beyond its primary target. oup.com This approach considers the multifaceted nature of diseases and aims to develop therapeutic strategies that target multiple pathological levels. nih.govoup.com

A systems pharmacology approach for Aceclidine-d3 (hydrochloride) would involve:

Network Analysis: Mapping the interactions of Aceclidine-d3 with various proteins and pathways within the cholinergic system and beyond. nih.gov

Dynamic Network Modeling: Simulating how the introduction of Aceclidine-d3 perturbs the biological network over time, which can help in predicting both therapeutic effects and potential side effects. mdpi.com

By combining experimental data with computational modeling, systems pharmacology can help to elucidate the mechanisms of action of Aceclidine-d3 and guide the development of more effective and safer cholinergic therapies. nih.govmdpi.com

Contribution to Fundamental Understanding of Cholinergic System Dynamics and Receptor Physiology

The use of deuterated ligands like Aceclidine-d3 (hydrochloride) can significantly contribute to our fundamental understanding of cholinergic system dynamics and receptor physiology. oup.comnih.gov The cholinergic system is critical for a vast array of functions, including memory, learning, and attention. oup.comnih.gov

Key areas where Aceclidine-d3 can provide valuable insights include:

Receptor Kinetics: The altered mass of deuterium (B1214612) can subtly change the kinetics of binding and dissociation from the receptor, providing a unique tool to probe the energy landscapes of these interactions. plos.org

Receptor Subtype Function: By using subtype-selective derivatives of Aceclidine-d3, researchers can dissect the specific roles of each of the five muscarinic receptor subtypes in different physiological and pathological processes. nih.govguidetopharmacology.orgfrontiersin.org

Neurotransmitter Release and Regulation: Investigating how deuterated cholinergic agonists influence the release and regulation of acetylcholine and other neurotransmitters, such as dopamine. acs.org

Signal Transduction Pathways: Elucidating the downstream signaling cascades that are activated upon the binding of Aceclidine-d3 to its target receptors. researchgate.netpatsnap.com

The study of deuterated compounds like Aceclidine-d3 (hydrochloride) opens up exciting new avenues for research, promising to enhance our understanding of the cholinergic system and pave the way for the development of novel and more effective therapies for a range of disorders.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of Aceclidine-d3 (hydrochloride) in synthetic batches?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify deuterium integration patterns, particularly in the methyl-d3 groups. High-resolution mass spectrometry (HRMS) is critical for confirming isotopic purity by analyzing mass shifts consistent with deuterium substitution. Pair these with reverse-phase HPLC (e.g., C18 columns) coupled with UV/RI detection to assess chemical purity (>98%). Validate methods using certified reference standards and ensure calibration against non-deuterated analogs .

Q. What safety protocols are critical when handling Aceclidine-d3 (hydrochloride) in aqueous solution experiments?

- Methodological Answer : Conduct all procedures in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Follow hazard codes H313 (skin contact risk) and H333 (inhalation risk) by using closed systems for weighing and dissolution. Store solutions in airtight, light-resistant containers at 4°C for short-term use. For waste disposal, neutralize with 1M NaOH before discarding .

Q. What solvent systems are compatible with Aceclidine-d3 (hydrochloride) for NMR spectroscopy applications?

- Methodological Answer : Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are optimal for solubility and minimizing proton interference. Avoid protic solvents (e.g., H2O, MeOH) to prevent isotopic exchange. Pre-test solubility by adding 1–2 mg of compound to 0.5 mL solvent and monitor via turbidity or precipitate formation .

Advanced Research Questions

Q. How should researchers design stability studies to assess deuterium-hydrogen exchange kinetics in Aceclidine-d3 (hydrochloride) under physiological pH conditions?

- Methodological Answer : Prepare deuterated phosphate buffers (pH 7.4) using D2O to minimize back-exchange. Incubate samples at 37°C and collect aliquots at 0, 6, 12, 24, and 48 hours. Analyze via LC-MS to quantify deuterium loss, and model exchange rates using first-order kinetics. Include controls with non-deuterated analogs to distinguish chemical degradation from isotopic exchange .

Q. What statistical approaches are most appropriate for resolving discrepancies between receptor binding affinity measurements obtained through radioligand vs. fluorescence polarization assays?

- Methodological Answer : Apply Bland-Altman analysis to assess agreement between methods. Validate assay linearity via serial dilutions and calculate intra-assay variability. For fluorescence quenching interference, use internal standards (e.g., unlabeled ligands) to normalize signals. Cross-validate with orthogonal techniques like surface plasmon resonance (SPR) .

Q. How can researchers validate the absence of racemization in chiral synthesis routes for Aceclidine-d3 (hydrochloride) derivatives?

- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Compare retention times with enantiomerically pure standards. Supplement with polarimetric analysis (optical rotation) using a sodium D-line (589 nm) source. Perform kinetic resolution studies at elevated temperatures to detect racemization thresholds .

Q. What experimental controls are essential when investigating paradoxical dose-response relationships in muscarinic receptor activation studies using deuterated analogs?

- Methodological Answer : Include wild-type receptor controls and cells transfected with empty vectors to exclude off-target effects. Use orthogonal assays (e.g., calcium flux, cAMP quantification) to confirm signaling outcomes. Validate receptor density via Western blot or flow cytometry. Test for allosteric modulation by co-administering non-competitive antagonists .

Data Presentation and Validation Guidelines

- For isotopic purity reports : Tabulate NMR integration ratios (e.g., CH3 vs. CD3 peaks) and HRMS isotopic distributions (Table 1).

- For stability studies : Present deuterium retention percentages over time with error bars (±SD) from triplicate trials (Table 2).

Table 1 : Example Isotopic Purity Analysis for Aceclidine-d3 (Hydrochloride)

| Analytical Method | Parameter | Result |

|---|---|---|

| ¹H NMR (400 MHz) | CD3 Integration | 99.2% |

| HRMS (ESI+) | [M+H]+ m/z | 285.174 (calc. 285.174) |

Table 2 : Deuterium Retention in Physiological Buffer (pH 7.4)

| Time (h) | % Deuterium Retention (±SD) |

|---|---|

| 0 | 100.0 ± 0.0 |

| 24 | 94.3 ± 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.